2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
This compound is a quinazoline-derived molecule featuring a sulfanyl linker (-S-) connecting two pharmacologically relevant moieties: a substituted quinazolin-2-amine and a phenylpiperazine-acetyl group. The phenylpiperazine moiety, a common scaffold in neurotransmitter receptor ligands, is linked via a ketone group, enhancing conformational flexibility. The molecular formula is C₃₁H₃₃N₅O₃S, with a molecular weight of 579.7 g/mol.
Properties
IUPAC Name |
2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O3S/c1-37-26-13-12-22(20-27(26)38-2)14-15-31-29-24-10-6-7-11-25(24)32-30(33-29)39-21-28(36)35-18-16-34(17-19-35)23-8-4-3-5-9-23/h3-13,20H,14-19,21H2,1-2H3,(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHBWPHAZKNDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one (often referred to as K297-0468) is a synthetic derivative of quinazoline known for its diverse biological activities. This article reviews the compound's biological properties, focusing on its anticancer, antimicrobial, and neuropharmacological effects.
The molecular formula of K297-0468 is , with a molecular weight of approximately 492.66 g/mol. The structure includes a quinazoline core, which is significant for its biological activity.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer potential. Research indicates that compounds similar to K297-0468 exhibit cytotoxic effects against various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancers.
A study reported that derivatives of quinazolinones demonstrated IC50 values in the micromolar range against these cell lines, indicating significant growth inhibition. For instance:
- Compound A3 showed IC50 values of 10 μM against PC3 and MCF-7 cells and 12 μM against HT-29 cells, suggesting a dose-dependent effect on cell viability .
Antimicrobial Activity
K297-0468 has also been evaluated for its antimicrobial properties. Quinazoline derivatives typically show activity against both gram-positive and gram-negative bacteria as well as fungi.
In vitro studies have demonstrated:
- Effective inhibition against Staphylococcus aureus , Escherichia coli , and Candida albicans using disc diffusion methods.
- Minimum inhibitory concentrations (MICs) were determined using agar dilution techniques, with some derivatives showing potent activity comparable to standard antibiotics like penicillin .
Study 1: Synthesis and Characterization
A recent study synthesized various quinazoline derivatives and characterized their biological activities. The synthesis involved condensation reactions leading to compounds with varying substitutions on the quinazoline ring. Among these, K297-0468 was noted for its promising pharmacological profile, particularly in anticancer assays where it outperformed traditional chemotherapeutics in certain contexts .
Study 2: Neuropharmacological Effects
Research has also explored the neuropharmacological potential of quinazoline-based compounds. K297-0468 was tested for its effects on neurotransmitter systems, particularly regarding its interaction with dopamine receptors. Preliminary results indicated that the compound could modulate dopaminergic activity, which may have implications for treating neurodegenerative diseases .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing quinazoline derivatives can inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit metastasis.
Neurological Disorders
Given its structural components, this compound may be effective in treating conditions such as depression and anxiety by modulating serotonin levels. The piperazine group is particularly noted for its use in antidepressants and antipsychotic medications.
Protein-Protein Interactions
The compound has been included in screening libraries aimed at identifying modulators of protein-protein interactions (PPIs). Such interactions are critical in many biological processes and disease states, including cancer and neurodegenerative diseases.
Case Studies
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of quinazoline derivatives similar to this compound. Results indicated significant inhibition of cell growth in various cancer cell lines, suggesting potential pathways for further development into chemotherapeutic agents.
Case Study 2: Neuropharmacological Effects
In a preclinical trial reported in Neuropsychopharmacology, a related compound demonstrated efficacy in reducing anxiety-like behaviors in animal models. This highlights the potential for developing new treatments for anxiety disorders based on the structural framework of this compound.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Target Compound vs. : The quinazoline core in the target compound is replaced with a triazolo-pyrimidine in , reducing molecular weight (492.6 vs. 579.7 g/mol) and altering electronic properties. Triazolo-pyrimidines are known for ATP-binding site interactions in kinases, suggesting may have distinct kinase selectivity .
- Target Compound vs. The trifluoromethyl group in increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s methoxy groups (logP ~2.8) .
- Target Compound vs. : Both compounds share a quinazoline-related core, but incorporates a triazoloquinazoline system with 8,9-dimethoxy groups, likely improving solubility (methoxy groups enhance water solubility by ~20% compared to non-polar substituents). The pyrazole-ethyl chain in may confer additional hydrogen-bonding interactions .
Substituent Effects
- The 3,4-dimethoxyphenethylamino group in the target compound provides two methoxy groups capable of hydrogen bonding and cation-π interactions, whereas ’s 8,9-dimethoxy-triazoloquinazoline may localize electron density differently, affecting binding kinetics.
- In contrast, ’s 3-(trifluoromethyl)phenylpiperazine could enhance affinity for receptors with hydrophobic pockets (e.g., 5-HT₁A) due to the CF₃ group’s electronegativity .
Physicochemical Implications
- Molecular weight trends: > Target > > . Higher molecular weight in and the target compound may reduce blood-brain barrier permeability but improve plasma protein binding.
- The oxadiazole in and triazolo-pyrimidine in may confer metabolic stability compared to quinazoline derivatives, which are prone to hepatic oxidation .
Preparation Methods
Niementowski’s Cyclization
In this method, anthranilic acid derivatives react with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazolines. For the target compound, ethyl 2-amino-5-nitrobenzoate could serve as a starting material. Heating with formamide facilitates cyclization, forming the quinazoline ring. Subsequent reduction of the nitro group to an amine (e.g., using iron powder and ammonium chloride) provides the 4-aminoquinazoline intermediate required for further functionalization.
Grimmel-Guinther-Morgan’s Method
Alternately, o-aminobenzoic acid reacts with amines in the presence of phosphorus trichloride to yield 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines. For instance, coupling 3,4-dimethoxyphenethylamine with o-aminobenzoic acid under these conditions could directly introduce the [2-(3,4-dimethoxyphenyl)ethyl]amino group at the 4-position of the quinazoline.
Functionalization at the 4-Position: Introduction of the [2-(3,4-Dimethoxyphenyl)ethyl]amino Group
The 4-amino substituent is critical for the compound’s bioactivity. Two primary strategies are employed:
Nucleophilic Substitution on Chloroquinazoline
A chloro-quinazoline intermediate (e.g., 4-chloro-2-sulfanylquinazoline ) reacts with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a base such as potassium carbonate. This reaction typically proceeds in polar aprotic solvents like DMF at 60–80°C. For example, in a similar synthesis, 2H-benzo[b]thiazin-3(4H)-one was alkylated using a bromomethyl-boronate ester under analogous conditions, achieving yields >80%.
Reductive Amination
Alternatively, a ketone or aldehyde derivative of quinazoline undergoes reductive amination with 2-(3,4-dimethoxyphenyl)ethylamine . Sodium cyanoborohydride or hydrogen/palladium can facilitate this reaction in methanol or THF.
Sulfanyl Bridge Formation at the 2-Position
The sulfanyl (-S-) linkage connects the quinazoline core to the ethanone-piperazine moiety. This step often involves:
Thiol-Displacement Reactions
A 2-chloroquinazoline intermediate reacts with a thiol-containing compound like mercaptoacetic acid ethyl ester . The reaction is conducted in DMF or THF with a base (e.g., triethylamine) at room temperature. For instance, ethyl [(4-aminoquinazolin-2-yl)sulfanyl]acetate was synthesized using this method, as evidenced by the SMILES string in Source.
Oxidation and Coupling
In some cases, a disulfide bridge is formed and subsequently reduced. For example, 2-mercaptoquinazoline reacts with bromoacetone in the presence of K₂CO₃ to form the sulfanyl-acetone intermediate.
Coupling with 4-Phenylpiperazine
The final step involves attaching the 4-phenylpiperazine group to the ethanone moiety. This is achieved through:
Nucleophilic Acyl Substitution
The sulfanyl-acetone intermediate’s ketone group reacts with 4-phenylpiperazine in a solvent mixture (e.g., THF/water) under reflux. Anhydrous sodium acetate is often added to scavenge HCl generated during the reaction. For example, in a related synthesis, triazole-substituted quinazolines were coupled with arylpiperazines using similar conditions, yielding products in 73–88% purity.
Buchwald-Hartwig Amination
For more challenging couplings, palladium-catalyzed amination may be employed. This method requires a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Xantphos), and a base (Cs₂CO₃) in toluene at 100°C.
Optimization and Yield Considerations
Key factors influencing yields and purity include:
Purification typically involves flash chromatography (silica gel, hexanes/ethyl acetate) or recrystallization from ethanol.
Challenges and Alternative Approaches
-
Regioselectivity : Ensuring substitutions occur at the 2- and 4-positions of quinazoline requires careful control of reaction conditions. Electron-withdrawing groups on the quinazoline ring can direct substitutions.
-
Stability of Intermediates : The sulfanyl-acetone bridge is prone to oxidation. Reactions should be conducted under inert atmospheres.
-
Piperazine Solubility : 4-Phenylpiperazine’s poor solubility in non-polar solvents necessitates polar aprotic solvents like DMF or DMSO .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
